6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the 2,4-dimethylphenyl group enhances its chemical properties, making it a versatile molecule for further functionalization and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the condensation of thiourea with an α-hydroxy ketone, followed by cyclization. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imidazole ring . The process can be optimized by adjusting the temperature and solvent to improve yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The use of automated systems can also reduce the risk of human error and improve the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can stimulate the nuclear translocation of the constitutive androstane receptor (CAR), which plays a role in the regulation of various metabolic pathways . The compound’s ability to bind to and modulate the activity of these targets underlies its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Similar structure but with a chlorine substituent instead of the 2,4-dimethylphenyl group.
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde:
Uniqueness
The presence of the 2,4-dimethylphenyl group in 6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde imparts unique steric and electronic properties, making it distinct from its analogs. This difference can influence its reactivity, biological activity, and suitability for various applications.
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-9-3-4-11(10(2)7-9)13-12(8-17)16-5-6-18-14(16)15-13/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUQKPDMZOVGIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N3C=CSC3=N2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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